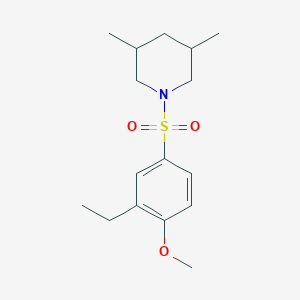![molecular formula C22H24N2O6S B346677 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-furylmethyl)acetamide](/img/structure/B346677.png)
2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-furylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-furylmethyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, methoxy groups, and a sulfonamide linkage, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-furylmethyl)acetamide typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with p-toluidine to form an imine intermediate.
Sulfonylation: The imine intermediate is then reacted with toluene-4-sulfonyl chloride in the presence of a base to form the sulfonamide derivative.
Coupling with Furan-2-ylmethyl-acetamide: The final step involves coupling the sulfonamide derivative with furan-2-ylmethyl-acetamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
化学反応の分析
Types of Reactions
2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-furylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can produce amines.
科学的研究の応用
2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-furylmethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.
Industry: Used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-furylmethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biological pathways. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different overall structure and biological activity.
Toluene-4-sulfonamide: Shares the sulfonamide linkage but lacks the complex aromatic and furan groups.
Furan-2-ylmethyl-acetamide: Contains the furan moiety but lacks the additional aromatic and sulfonamide functionalities.
Uniqueness
2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-furylmethyl)acetamide is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.
特性
分子式 |
C22H24N2O6S |
|---|---|
分子量 |
444.5g/mol |
IUPAC名 |
2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H24N2O6S/c1-16-6-9-19(10-7-16)31(26,27)24(15-22(25)23-14-18-5-4-12-30-18)17-8-11-20(28-2)21(13-17)29-3/h4-13H,14-15H2,1-3H3,(H,23,25) |
InChIキー |
UKVHBWYUIRNOMG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CO2)C3=CC(=C(C=C3)OC)OC |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CO2)C3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(2-Fluorophenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B346604.png)

![[4-(2,4-Dimethyl-phenyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B346607.png)

![1-(2-Fluorophenyl)-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B346610.png)
![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B346611.png)
![2-{4-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B346613.png)
![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B346615.png)



